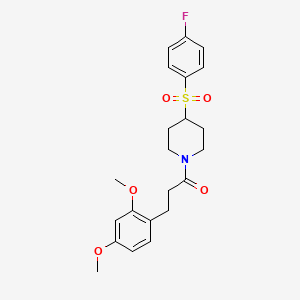
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide is a chemical compound. The name suggests that it has an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The carboxamide group (-CONH2) is attached to the 3-position of the indole ring, and a 2,6-dimethylphenyl group is attached to the nitrogen of the carboxamide .
Molecular Structure Analysis
The molecular structure of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would be expected to have the indole and phenyl rings in a planar arrangement due to the conjugated system of pi electrons. The carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would likely be influenced by the reactivity of the indole and carboxamide groups. For example, the indole ring is susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide would be expected to be influenced by the presence of the indole and carboxamide groups. For example, the compound would likely have a high melting point due to the presence of the polar carboxamide group .Applications De Recherche Scientifique
Allosteric Modulation of CB1 Receptor
- Chemical Optimization for CB1 Receptor Modulation : Research has identified key structural requirements for indole-2-carboxamides, like N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide, to act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These modifications impact the binding affinity and cooperativity with the receptor, highlighting the potential of such compounds in developing novel therapeutic agents targeting CB1 (Khurana et al., 2014).
Synthesis and Chemical Properties
- Novel Synthesis Methods : A study presented a new, efficient synthesis method for 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, showcasing the versatility of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide derivatives in synthesizing complex indole structures, which could have implications in developing new chemical entities with potential biological activities (La Regina et al., 2014).
Anticancer Activity
- Epidemal Growth Factor Receptor (EGFR) Inhibitors : Derivatives of N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide have been designed and synthesized for their anticancer activities, targeting EGFR. These compounds demonstrated significant cytotoxic activities against cancer cell lines with high EGFR expression, indicating their potential as novel cancer therapeutic agents (Zhang et al., 2017).
Analytical and Structural Characterization
- X-ray Crystallography and Spectroscopic Analysis : Studies on similar indole carboxamide derivatives have utilized advanced analytical techniques like X-ray crystallography and spectroscopic analysis for structural elucidation. These techniques have provided insights into the molecular and crystal structure, which are critical for understanding the chemical behavior and interaction of such compounds at the molecular level (Al-Ostoot et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-5-7-12(2)16(11)19-17(20)14-10-18-15-9-4-3-8-13(14)15/h3-10,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPFRSWSLLAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679211 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,6-dimethylphenyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

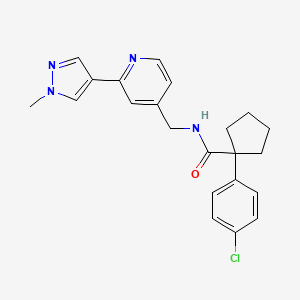
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)
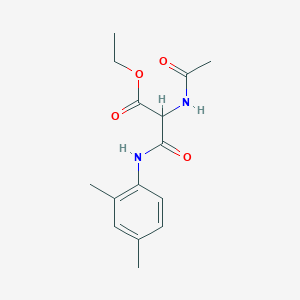
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)

![3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2802083.png)
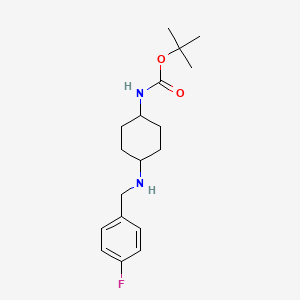
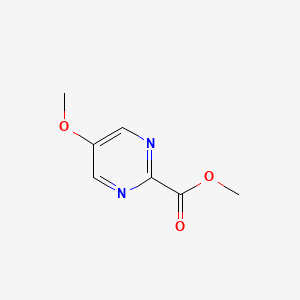
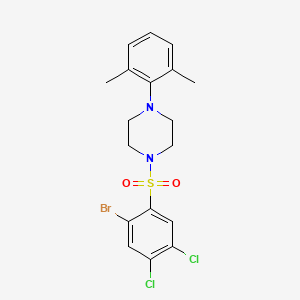
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
![2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride](/img/structure/B2802094.png)
![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)
